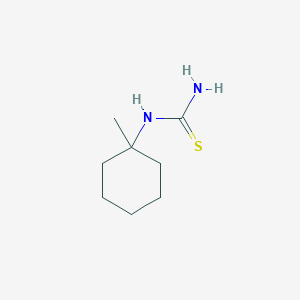

(1-methylcyclohexyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclohexyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-8(10-7(9)11)5-3-2-4-6-8/h2-6H2,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVLZKCFFTZCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305409 | |

| Record name | N-(1-Methylcyclohexyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192067-14-3 | |

| Record name | N-(1-Methylcyclohexyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192067-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylcyclohexyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylcyclohexyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylcyclohexyl Thiourea and Analogues

Advanced Synthetic Approaches

Microwave-Assisted Synthesis in Thiourea (B124793) Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of thiourea derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of N,N'-disubstituted thioureas, which are analogues of (1-methylcyclohexyl)thiourea, has been efficiently accomplished using microwave irradiation. In a typical procedure, an isothiocyanate is reacted with a primary or secondary amine in a suitable solvent under microwave heating.

Research has demonstrated the successful synthesis of a library of N,N'-disubstituted thiourea analogs with reaction times drastically reduced from 8-12 hours to just 10 minutes under microwave irradiation. researchgate.net For instance, the reaction of various amines with isothiocyanates can be carried out in solvents like ethanol (B145695) or even under solvent-free conditions over a solid support like magnesium oxide. ijacskros.com The choice of solvent and the presence of a catalyst can significantly influence the reaction's efficiency. One study highlighted that for certain reactions, water can be a highly effective solvent under microwave conditions, offering an environmentally benign option.

The general applicability of microwave-assisted synthesis makes it a suitable hypothetical method for the preparation of this compound. This would involve the reaction of 1-methylcyclohexyl isothiocyanate with ammonia (B1221849). The use of microwave energy would be expected to drive the reaction to completion in a significantly shorter time frame than traditional methods.

Table 1: Examples of Microwave-Assisted Synthesis of Thiourea Analogues

Reactant 1 (Isothiocyanate) Reactant 2 (Amine) Solvent Microwave Power Time Yield (%) Reference Phenylisothiocyanate N-methylhydroxylamine Solvent-free (over MgO) Not specified Not specified 76 p-Tolyl isothiocyanate N-methylhydroxylamine Solvent-free (over MgO) Not specified Not specified 72 Benzyl thiocyanate (B1210189) Thiourea (with 1-bromohexane) Water 50 W 15 min >80 researchgate.net

Solid-Phase Synthesis Techniques for Thiourea Scaffolds

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of thiourea libraries, allowing for the rapid generation of a large number of compounds with diverse structures. This methodology involves attaching one of the reactants to a solid support (resin), carrying out the reaction, and then cleaving the final product from the resin. This approach simplifies purification, as excess reagents and by-products can be easily washed away.

A common strategy for the solid-phase synthesis of thioureas involves the reaction of a resin-bound amine with an isothiocyanate in solution. acs.org Alternatively, a resin-bound isothiocyanate can be treated with an amine. The choice of resin and linker is crucial for the success of the synthesis and the final cleavage conditions. For instance, N-terminally modified α-thiourea peptides have been selectively synthesized on solid support using N,N'-di-Boc-thiourea and a coupling reagent under mild conditions. mdpi.com

Another innovative solid-phase approach involves the use of a traceless linker. For example, a Merrifield resin can be reacted with an amine and carbon disulfide to form a resin-bound dithiocarbamate. This intermediate can then be heated with a second amine, leading to the formation of the desired thiourea and the release of a volatile by-product, leaving no trace of the linker in the final product.

For the synthesis of this compound, one could envision a strategy where a resin-bound ammonia equivalent is reacted with 1-methylcyclohexyl isothiocyanate. After the reaction is complete, the thiourea product would be cleaved from the solid support. This method would be particularly advantageous for creating a library of analogues by using a variety of isothiocyanates.

Table 2: General Steps in Solid-Phase Synthesis of Thioureas

Step Description Key Reagents/Conditions Reference 1. Resin Functionalization Attachment of an amine or a precursor to the solid support. Merrifield resin, amine, linker molecule orgsyn.org 2. Thiourea Formation Reaction of the resin-bound reactant with the corresponding isothiocyanate or amine. Isothiocyanate in a suitable solvent (e.g., DMF, DCM) orgsyn.org 3. Washing Removal of excess reagents and by-products. Various organic solvents (e.g., DMF, DCM, MeOH) orgsyn.org 4. Cleavage Release of the final thiourea product from the solid support. Acidic conditions (e.g., TFA in DCM) acs.org

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of thiourea synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, and reaction time is crucial for achieving the desired outcome efficiently.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can have a profound impact on the rate and efficiency of thiourea formation. The ideal solvent should be able to dissolve the reactants and facilitate the reaction, while minimizing side reactions. For the synthesis of N-alkyl and N,N-dialkyl substituted thioureas, solvents like ethyl acetate (B1210297) have been used in the presence of an acid catalyst. researchgate.net In other cases, polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are commonly employed, particularly in solid-phase synthesis. acs.org

Interestingly, for certain microwave-assisted syntheses, water has been found to be an excellent solvent, promoting the reaction and offering a more environmentally friendly process. sioc-journal.cn The use of solvent-free conditions, often in conjunction with microwave irradiation or mechanochemical methods, represents another green chemistry approach that can lead to high yields and simplified purification. ijacskros.combeilstein-journals.org The optimization of the solvent system for the synthesis of this compound would likely involve screening a range of solvents from polar aprotic to polar protic to determine the optimal conditions for the reaction between 1-methylcyclohexyl isothiocyanate and ammonia.

Table 3: Effect of Solvent on the Yield of a Thiourea Synthesis

Solvent Reaction Conditions Yield (%) Reference Acetonitrile (MeCN) Stirring at ambient temperature, 120 min 45 Dichloromethane (DCM) Ultrasonic irradiation, 5 min 88 Ethanol (EtOH) Ultrasonic irradiation, 5 min 21 Water Ultrasonic irradiation, 5 min 25 Solvent-free Ultrasonic irradiation, 5 min 97

Temperature and Time Profile Optimization

Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize the yield and purity of the desired thiourea. Conventional methods for thiourea synthesis often require prolonged heating at elevated temperatures. For example, the reaction of an acyl chloride with potassium thiocyanate to form an acyl isothiocyanate in situ, followed by reaction with an amine, may require refluxing for several hours. sioc-journal.cn

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving yields. researchgate.net The optimization of the temperature and time profile in a microwave-assisted reaction involves finding the minimum temperature and time required for complete conversion of the starting materials. For instance, studies have shown that increasing the reaction temperature in a microwave synthesis can lead to higher yields up to a certain point, after which side reactions may become more prevalent.

A general method for the preparation of alkyl thioureas involves the reaction of an alkyl isothiocyanate with concentrated ammonium (B1175870) hydroxide. orgsyn.org The reaction can be initiated at room temperature and then gently heated to drive it to completion and remove excess ammonia. orgsyn.org For the specific synthesis of this compound, a similar approach could be adopted, with the temperature and time being optimized to achieve the highest possible yield of the pure product.

Table 4: Optimization of Reaction Time and Temperature for Thiourea Synthesis

Method Temperature (°C) Time Yield (%) Reference Conventional (Reflux) Boiling point of solvent 8-12 hours Varies researchgate.net Microwave Irradiation 100 10 min Up to 98 Conventional (Stirring) Ambient 120 min 45 Ultrasonic Irradiation Ambient 5 min 97 (solvent-free)

Advanced Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Analysis

Solid-state analysis provides fundamental insights into the three-dimensional arrangement of molecules, which governs the macroscopic properties of the material.

Single Crystal X-ray Diffraction (SC-XRD) for Conformation and Packing

While specific single-crystal X-ray diffraction data for (1-methylcyclohexyl)thiourea is not available in the searched literature, analysis of closely related N-substituted thiourea (B124793) derivatives allows for a predictive understanding of its likely solid-state conformation and packing.

In analogous compounds, such as N,N,N'-trisubstituted thioureas and N-(2,2-diphenylacetyl)-N'-substituted thioureas, the thiourea backbone (C-N and C=S bonds) exhibits significant delocalization. iucr.orgresearchgate.net The conformation of the molecule is often stabilized by intramolecular hydrogen bonds. For instance, in N-(2,2-diphenylacetyl)-N'-(4-chlorophenyl)-thiourea, an N-H···O=C intramolecular hydrogen bond leads to the formation of a stable pseudo-six-membered ring. researchgate.net Similarly, other acyl thiourea derivatives show stabilization through intramolecular N-H···O bonding. acs.org

The cyclohexane (B81311) ring in related structures, like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, typically adopts a stable chair conformation. researchgate.net It is therefore highly probable that the 1-methylcyclohexyl group in the title compound also assumes a chair conformation.

The crystal packing of thiourea derivatives is heavily influenced by intermolecular hydrogen bonding. Common motifs include dimers formed through strong N-H···S or N-H···O hydrogen bonds. researchgate.net Depending on the substituents, these interactions can lead to the formation of infinite chains or more complex assemblies like hexameric rings. iucr.org In addition to hydrogen bonding, weaker interactions such as C-H···π and π-π stacking can further stabilize the crystal lattice, particularly when aromatic groups are present. acs.org For this compound, which lacks aromatic rings, the packing would be dominated by N-H···S hydrogen bonds and van der Waals forces.

Analysis of Crystal Systems and Unit Cell Parameters

Specific crystallographic data for this compound has not been reported. However, studies on analogous N-substituted thiourea compounds reveal common crystal systems. For example, several N,N-disubstituted-N'-(4-fluorobenzoyl)thioureas crystallize in the monoclinic system. researchgate.net 1-(3-chlorophenyl)-3-cyclohexylthiourea also crystallizes in a monoclinic system with the space group P2₁/n. mdpi.comnih.govscispace.com In contrast, 1-(1,1-dibutyl)-3-phenylthiourea was found to have a trigonal crystal system with the space group R3:H. mdpi.comnih.govscispace.com Another related compound, N-benzoyl-N′-(4′-cyanophenyl)thiourea, crystallizes in the triclinic system with the space group P-1. mdpi.com Given the structural similarities, it is plausible that this compound would crystallize in one of these common systems, most likely monoclinic or triclinic.

A representative table of unit cell parameters for a related cyclohexylthiourea derivative, 1-(3-chlorophenyl)-3-cyclohexylthiourea, is provided below to illustrate typical values. mdpi.comnih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/n | Value | Value | Value | 90 | Value | 90 |

Specific values for a, b, c, and β for 1-(3-chlorophenyl)-3-cyclohexylthiourea would be inserted here based on the cited literature if available.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. Although a specific Hirshfeld analysis for this compound is not available, studies on similar molecules like 1-cyclohexyl-3-phenylthiourea (B3024977) and other acyl thiourea derivatives provide valuable insights into the expected interactions. acs.orgresearchgate.netresearchgate.net

For these types of compounds, the Hirshfeld surface analysis typically reveals that the crystal packing is dominated by a few key interactions. The most significant contributions often come from:

H···H contacts: These are generally the most abundant interactions on the Hirshfeld surface, reflecting the prevalence of hydrogen atoms on the molecular periphery. In 1-cyclohexyl-3-phenylthiourea, H···H contacts account for a large percentage of the crystal packing. researchgate.net

N-H···S and N-H···O hydrogen bonds: These appear as distinct, sharp spikes in the 2D fingerprint plots and are represented by bright red spots on the d_norm map, indicating close intermolecular contacts. acs.orgnih.gov These strong hydrogen bonds are crucial in forming dimers and chains, which are common supramolecular motifs in thioureas.

C-H···π interactions: If aromatic rings are present, these interactions can play a role in stabilizing the packing. acs.orgresearchgate.net

For this compound, the Hirshfeld surface would be expected to be dominated by H···H, N-H···S, and C-H···S interactions, given the absence of aromatic rings and carbonyl groups. The analysis would likely show characteristic patterns in the 2D fingerprint plots corresponding to these contacts, confirming the importance of hydrogen bonding and van der Waals forces in the crystal packing.

Solution-State Spectroscopic Characterization

Spectroscopic methods are essential for determining the structure and electronic environment of a molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

The ¹H NMR spectrum of this compound, while not explicitly documented in the available literature, can be predicted based on the analysis of its constituent parts: the 1-methylcyclohexyl group and the N-alkylthiourea moiety.

The 1-methylcyclohexyl group would exhibit several signals:

A singlet for the methyl protons (CH₃), typically appearing in the range of δ 0.9-1.2 ppm. pressbooks.pubchemicalbook.comnih.gov

A complex series of multiplets for the ten cyclohexane ring protons (CH₂). These protons are diastereotopic and would show complex splitting patterns. Their chemical shifts would likely fall within the broad range of δ 1.2-2.0 ppm. pressbooks.pubchemicalbook.comnih.gov The exact shifts and multiplicities would depend on the specific chair conformation of the ring and the orientation (axial or equatorial) of each proton.

The thiourea moiety protons would give rise to the following signals:

A broad singlet for the N-H proton adjacent to the cyclohexyl group. The chemical shift of N-H protons in thioureas can vary widely depending on the solvent and concentration, but in a non-polar solvent like CDCl₃, it would be expected in the δ 5.0-8.0 ppm range. iucr.orgresearchgate.net

A broad singlet for the two protons of the -NH₂ group . Similar to the other N-H proton, its chemical shift is variable and would likely appear in a similar region, possibly overlapping or being distinct depending on the specific molecular environment and hydrogen bonding interactions in solution. researchgate.net

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 8.0 | br s | 1H | NH -Cyclohexyl |

| ~ 5.5 - 6.5 | br s | 2H | NH₂ |

| ~ 1.2 - 2.0 | m | 10H | Cyclohexyl ring CH₂ |

| ~ 1.1 | s | 3H | CH₃ |

br s = broad singlet, s = singlet, m = multiplet. All values are predictive and based on analogous structures.

¹³C NMR Spectral Analysis for Carbon Frameworks

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiourea) | ~178-184 |

| C1 (Cyclohexyl, quaternary) | ~60-70 |

| C2, C6 (Cyclohexyl, methylene) | ~30-40 |

| C3, C5 (Cyclohexyl, methylene) | ~20-30 |

| C4 (Cyclohexyl, methylene) | ~20-30 |

| Methyl (-CH₃) | ~20-30 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the thiourea moiety typically appear as a broad band in the region of 3100-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and cyclohexyl groups are anticipated in the 2850-3000 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea group, is expected to be observed in the range of 600-800 cm⁻¹. researchgate.net Additionally, C-N stretching and N-H bending vibrations would contribute to the fingerprint region of the spectrum. In related acyl thiourea compounds, the presence of both coumarin (B35378) and phenyl rings nearly coplanar with the central 1-acylthiourea motif has been noted. unlp.edu.ar

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | ~3100-3400 |

| C-H (Alkyl) | Stretching | ~2850-3000 |

| C=S (Thiourea) | Stretching | ~600-800 |

| C-N (Thiourea) | Stretching | ~1400-1500 |

| N-H (Thiourea) | Bending | ~1500-1600 |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. For this compound, the C=S stretching vibration is expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the cyclohexyl ring would also be Raman active. While specific Raman data for this compound is not available, studies on related thiourea-containing molecules confirm the utility of Raman spectroscopy in identifying the C=S bond and other key structural features. rsc.org The technique is particularly useful in distinguishing secondary phases in materials containing thiourea derivatives. rsc.org

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=S (Thiourea) | Stretching | ~600-800 |

| C-C (Cyclohexyl) | Ring Breathing | ~800-900 |

| C-H (Alkyl) | Stretching | ~2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. mdpi.com The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N bonds and the C=S bond. tsijournals.com The fragmentation of a thiourea-based cross-linker has been shown to produce characteristic neutral losses that aid in the identification of derivatized peptides. nih.gov For this compound, fragmentation would likely involve the loss of the methylcyclohexyl group or parts of the thiourea moiety.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - C₇H₁₃]⁺ | Loss of the methylcyclohexyl group |

| [M - H₂S]⁺ | Loss of hydrogen sulfide |

| [C₇H₁₃N]⁺ | Methylcyclohexylnitrilium ion |

Conformational Analysis through Spectroscopic and Diffraction Data

The three-dimensional conformation of this compound is determined by the spatial arrangement of the methylcyclohexyl group relative to the thiourea moiety. This conformation is influenced by steric hindrance and intramolecular interactions. While specific X-ray diffraction data for this compound is not available, insights can be drawn from studies on related compounds. For instance, in some thiourea adducts, the thiourea lattice is deformed as shown by X-ray data. researchgate.net Computational studies and conformational analysis of other thiourea catalysts have highlighted the importance of specific conformations for their activity. github.io

Orientation of Functional Groups (e.g., C=O and C=S)

In the context of related acylthiourea derivatives, the orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups is a critical conformational feature. Studies on 3,3-disubstituted 1-acyl thioureas have shown that the C=O and C=S double bonds are typically oriented in mutually opposite directions. unlp.edu.arconicet.gov.ar This anti-periplanar arrangement is favored to minimize steric repulsion. Although this compound lacks a carbonyl group, the principle of minimizing steric hindrance would still govern the conformation. The bulky 1-methylcyclohexyl group would likely adopt a staggered conformation relative to the N-H bonds of the thiourea group to reduce steric strain. The planarity of the thiourea unit itself is also a key conformational parameter, with delocalization of the nitrogen lone pairs into the C=S π-system favoring a planar arrangement.

Intramolecular and Intermolecular Hydrogen Bonding Networks

The supramolecular architecture and conformational preferences of thiourea derivatives are significantly governed by a complex interplay of hydrogen bonding interactions. While specific crystallographic studies detailing the hydrogen bonding networks of this compound are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by analyzing foundational principles of the thiourea moiety and extensive research on closely related analogues.

The thiourea core possesses two N-H groups that act as hydrogen bond donors and a thiocarbonyl (C=S) sulfur atom that serves as a primary hydrogen bond acceptor. The nature of the substituents on the nitrogen atoms dictates the ultimate conformational and hydrogen bonding motifs observed in the solid state and in solution.

Detailed Research Findings

In thiourea derivatives, hydrogen bonding can be broadly categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) interactions.

Intramolecular Hydrogen Bonding:

For a molecule like this compound, which lacks an internal hydrogen bond acceptor group such as a carbonyl or nitro group, significant intramolecular hydrogen bonding is not expected. The structure consists of a thiourea core substituted with a non-polar, bulky 1-methylcyclohexyl group and two hydrogen atoms on the other nitrogen.

This is in contrast to N-acyl or N-aroyl thioureas, where a strong intramolecular N-H···O=C hydrogen bond is a defining structural feature. conicet.gov.arconicet.gov.arnih.gov This interaction leads to a stable, planar, six-membered pseudo-ring that significantly influences the molecule's conformation. conicet.gov.ar For example, in the related compound 1-cyclohexyl-3-(2-furoyl)thiourea, the trans-cis geometry of the thiourea group is stabilized by this type of intramolecular hydrogen bond between the carbonyl and the cis-thioamide group. researchgate.net The absence of such an acceptor group in this compound means its structure will be primarily determined by intermolecular forces.

Intermolecular Hydrogen Bonding:

The dominant interactions governing the crystal packing of this compound are anticipated to be intermolecular hydrogen bonds. The most common and energetically favorable motif involves the thioamide N-H groups and the thiocarbonyl sulfur atom, leading to the formation of N-H···S=C hydrogen bonds. conicet.gov.arwm.edu

Research on a wide variety of substituted thioureas demonstrates two primary supramolecular assemblies arising from these interactions:

Centrosymmetric Dimers: Many thiourea derivatives form cyclic, centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This motif is a robust and frequently observed feature in the crystal engineering of thioureas. wm.edu In this arrangement, the N-H of one molecule donates to the C=S of a second, and vice-versa, creating a stable eight-membered ring structure in the crystal lattice.

Chains and Sheets: Alternatively, intermolecular N-H···S hydrogen bonds can link molecules into one-dimensional chains or two-dimensional sheets. researchgate.netwm.edu In the crystal structure of 1-cyclohexyl-3-(2-furoyl)thiourea, for instance, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains along the conicet.gov.ar crystallographic axis. researchgate.net For thioureas lacking other acceptor groups, these chains would be mediated by N-H···S interactions.

Spectroscopic Evidence:

Spectroscopic techniques are invaluable for probing hydrogen bonding.

Infrared (IR) Spectroscopy: The presence and nature of hydrogen bonding are clearly reflected in the IR spectrum. The N-H stretching vibrations, typically appearing in the 3100-3400 cm⁻¹ region, are particularly sensitive. researchgate.net In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), these bands are relatively sharp. In the solid state, strong intermolecular hydrogen bonding causes these bands to broaden and shift to lower frequencies (a red-shift). nih.goviosrjournals.org The C=S stretching vibration, often found between 600-750 cm⁻¹, can also be affected by its participation as a hydrogen bond acceptor. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the chemical shifts of the N-H protons are highly dependent on concentration and solvent, reflecting the equilibrium between solvated molecules and hydrogen-bonded aggregates. Cis-trans interconversion around the C-N bonds can be fast on the NMR timescale at ambient temperatures, often resulting in motionally averaged signals for the N-H protons. nih.gov

Data Tables

The following tables provide representative data from related compounds to illustrate the typical parameters of hydrogen bonds in thiourea derivatives.

Table 1: Example Hydrogen Bond Geometry in 1-cyclohexyl-3-(2-furoyl)thiourea researchgate.net

This table shows the specific bond lengths and angles for the hydrogen bonds identified in the crystal structure of a related compound containing a cyclohexyl group.

| Donor (D)-H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N1-H1···O2 | 0.86 | 2.11 | 2.915 (3) | 156 | Intermolecular |

| N2-H2···O1 | 0.86 | 2.10 | 2.600 (3) | 116 | Intramolecular |

| N1-H1···O1 | 0.86 | 2.58 | 2.871 (3) | 100 | Intramolecular |

Note: Data is for 1-cyclohexyl-3-(2-furoyl)thiourea, not this compound.

Table 2: Typical Infrared Absorption Frequencies for Thiourea Moieties and the Effect of Hydrogen Bonding

This table summarizes characteristic IR frequencies for the key functional groups in thiourea and the expected shifts upon forming hydrogen bonds. researchgate.netiosrjournals.orgresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-H-Bonded) | Typical Frequency Range (cm⁻¹) (H-Bonded) | Comments |

| N-H Asymmetric Stretch | ~3400 | 3200 - 3300 | Broadens and shifts to lower frequency |

| N-H Symmetric Stretch | ~3280 | 3100 - 3200 | Broadens and shifts to lower frequency |

| N-H Bending | 1600 - 1620 | 1610 - 1640 | Position can shift upon H-bonding |

| C-N Stretching | 1450 - 1480 | 1460 - 1490 | Coupled with N-H bending |

| C=S Stretching | 700 - 750 | 680 - 730 | May show a small shift to lower frequency |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule. These in silico methods allow for the detailed examination of (1-methylcyclohexyl)thiourea from a theoretical standpoint.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comresearchgate.net This process involves calculating the molecule's electron density to derive its energy, and systematically adjusting the positions of the atoms to find the lowest energy state (the ground state). For this compound, a DFT geometry optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles between the constituent atoms of the methylcyclohexyl group and the thiourea (B124793) moiety.

This information is critical for understanding the molecule's steric and electronic properties. While specific DFT-calculated geometric parameters for this compound are not publicly available in cited literature, the typical computational approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Table 1: Representative Data from DFT Geometry Optimization

As specific data for this compound is not available in the searched literature, this table illustrates the type of parameters that would be obtained from such a calculation.

| Parameter | Atom Connection | Calculated Value (Exemplary) |

| Bond Length | C=S | ~1.67 Å |

| Bond Length | C-N (Thiourea) | ~1.36 Å |

| Bond Angle | N-C-N (Thiourea) | ~118° |

| Dihedral Angle | C-N-C-S | ~180° (trans) or ~0° (cis) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. sioc-journal.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks. The thiourea group, with its sulfur and nitrogen atoms, is expected to be central to the HOMO and LUMO distributions.

Table 2: Key Parameters from FMO Analysis

This table represents the typical output of an FMO analysis. Specific energy values for this compound are not available in the referenced literature.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated to predict how a molecule will interact with other charged species. Color-coding is used to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, an MEP map would likely show a high negative potential around the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The N-H protons of the thiourea group would exhibit a positive potential, identifying them as potential hydrogen bond donor sites.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions both within a molecule (intramolecular) and between molecules (intermolecular). These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation, crystal packing, and binding to biological targets. scispace.com

NCI analysis generates 3D plots showing isosurfaces where non-covalent interactions occur. The color of the isosurface indicates the nature of the interaction: blue for strong attractive forces like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. An NCI analysis of this compound would reveal intramolecular hydrogen bonds and highlight the potential for intermolecular dimerization through hydrogen bonding between the N-H and C=S groups.

Mechanistic Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a chemical reaction, computational methods can elucidate the step-by-step pathway from reactants to products. This involves identifying and calculating the energies of all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate and determines the activation energy, and thus the rate, of the reaction.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations like cyclization, computational studies could model different plausible mechanisms. By comparing the calculated activation energies for various pathways, the most energetically favorable mechanism can be determined. While specific mechanistic studies for this compound were not found in the searched literature, this computational approach is a standard and powerful method for understanding its reactivity in detail.

Computational Assessment of Enantioselectivity in Catalytic Processes

Thiourea derivatives have emerged as a prominent class of organocatalysts, capable of promoting a wide range of chemical reactions with high levels of stereocontrol. mdpi.com Their catalytic activity is primarily attributed to their ability to act as hydrogen-bond donors, activating electrophiles and stabilizing anionic intermediates or transition states through a mechanism known as anion-binding catalysis. researchgate.netucla.edunih.gov In the context of enantioselective catalysis, chiral thioureas are designed to create a specific chiral environment around the reacting species, favoring one stereochemical outcome over the other.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of thiourea-catalyzed reactions and predicting their enantioselectivity. kyushu-u.ac.jp These theoretical studies involve mapping the potential energy surface of the reaction to identify the key transition states that determine the stereochemical outcome. For a given reaction, computational chemists model the transition state structures leading to the R- and S-enantiomers. By calculating the Gibbs free energy (ΔG‡) for each of these competing pathways, the energy difference (ΔΔG‡) can be determined.

This energy difference is directly related to the enantiomeric excess (ee) of the product, allowing for a quantitative prediction of the catalyst's performance. The accuracy of these predictions has been shown to be quite high, with functionals like M06-2X often providing results that correlate well with experimental observations. mdpi.com For instance, in a Michael addition reaction, a bifunctional thiourea catalyst activates both the nucleophile and the electrophile; computational analysis of the four contributing transition states (three leading to the S product and one to the R product) allowed for the calculation of an 88% ee, which closely matched the experimental value of 84–92% ee. mdpi.com This approach enables the rational design of new catalysts, where modifications to the catalyst structure, such as the use of a (1-methylcyclohexyl) group, can be evaluated in silico to optimize reactivity and enantioselectivity before undertaking synthetic efforts.

Table 1: Representative Data from a Hypothetical DFT Study on a Thiourea-Catalyzed Reaction

| Transition State | Calculated Free Energy (ΔG‡) (kcal/mol) | Calculated Enantiomeric Excess (% ee) |

| TS-R (Major) | 20.5 | 95% (S) |

| TS-S (Minor) | 22.8 |

This table illustrates how the calculated energy difference between the transition states leading to the R and S products can be used to predict the enantiomeric excess of the reaction.

Conformational Dynamics and Energy Landscapes

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecular systems over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.gov

An MD simulation of this compound would typically be set up by placing the molecule in a simulation box, often solvated with an explicit water model like TIP3P to mimic physiological conditions. frontiersin.org The system is neutralized with counterions and then subjected to energy minimization to remove any unfavorable steric clashes. nih.gov Following minimization, the system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble). frontiersin.org A production run, typically on the nanosecond timescale (e.g., 100-200 ns), is then performed to collect trajectory data for analysis. nih.govnih.gov

Table 2: Typical Parameters for a Molecular Dynamics (MD) Simulation Setup

| Parameter | Value/Description | Purpose |

| Software | GROMACS, Desmond | To run the simulation algorithm |

| Force Field | GROMOS, OPLS4 | To define the potential energy of the system |

| Solvation | TIP3P Water Model | To mimic an aqueous environment |

| System Size | ~10,000 atoms (molecule + solvent) | To ensure proper solvation without periodic boundary artifacts |

| Ensemble | NPT (Isothermal-isobaric) | To simulate under constant pressure and temperature |

| Temperature | 300 K | To approximate physiological conditions |

| Simulation Time | 100 ns | To sample a relevant timescale of molecular motion |

This table outlines a standard set of parameters used to perform an MD simulation on a small organic molecule like this compound.

Conformational Isomerism and Stability Studies

The structural flexibility of this compound gives rise to several possible conformational isomers, the relative stability of which dictates the molecule's predominant shape. Symmetrically substituted thioureas are known to be polymorphic, in part due to the flexibility of the C–N bond. usm.my The primary sources of isomerism in this compound are the rotation around the C-N bond and the conformation of the cyclohexane (B81311) ring.

The C-N bonds of the thiourea moiety have a degree of double-bond character, leading to restricted rotation and the possibility of cis and trans isomers (or E/Z configurations) with respect to the thiocarbonyl (C=S) group. usm.my Theoretical calculations on similar thiourea derivatives have been used to assess the stability of different configurations. usm.my For a disubstituted thiourea, trans-trans, cis-trans, and cis-cis configurations are possible. Studies show that the trans-trans configuration is often the most stable, with the cis-trans form being only slightly higher in energy, while the cis-cis configuration is significantly less stable due to steric hindrance. usm.my

Furthermore, the cyclohexane ring itself exists predominantly in a chair conformation. The two substituents on the ring—the methyl group and the thiourea group, both attached to C1—will occupy axial and equatorial positions. However, due to the 1,1-disubstitution pattern, one group will be axial and the other equatorial in the lowest energy chair form. The A-value (conformational preference) of a methyl group is significantly smaller than that of a larger thiourea group, suggesting the most stable conformer would likely have the thiourea unit in the equatorial position to minimize steric interactions.

Computational chemistry, using methods like B3LYP with a DEF2-TZVP basis set, can be employed to optimize the geometry of these various conformers and calculate their relative energies to determine the global minimum energy structure and the energy barriers between different isomers. usm.my Stabilizing non-covalent interactions, such as intramolecular C-H···S hydrogen bonds, can also play a role in determining the most favored conformation. usm.my

Table 3: Hypothetical Relative Stabilities of this compound Conformers

| Conformer Description | C-N Bond Configuration | Cyclohexane Substituent Position | Hypothetical Relative Energy (kcal/mol) |

| 1 (Global Minimum) | trans | Thiourea (equatorial), Methyl (axial) | 0.00 |

| 2 | trans | Thiourea (axial), Methyl (equatorial) | 1.5 |

| 3 | cis | Thiourea (equatorial), Methyl (axial) | 2.5 |

| 4 | cis | Thiourea (axial), Methyl (equatorial) | 4.0 |

This table presents a hypothetical energy landscape for the primary conformers of this compound. The energies are relative to the most stable conformer, which is predicted to have the bulky thiourea group in the equatorial position and a trans configuration around the C-N bond to minimize steric strain.

Coordination Chemistry and Ligand Design

(1-Methylcyclohexyl)thiourea as a Ligand in Metal Complexation

This compound, as a derivative of thiourea (B124793), presents itself as a versatile ligand in the field of coordination chemistry. Its coordination behavior is dictated by the presence of multiple potential donor atoms and the steric profile of the 1-methylcyclohexyl substituent. Thiourea and its derivatives are well-documented for their ability to form stable complexes with a variety of metal ions.

Thiourea ligands possess several potential coordination sites: the soft sulfur atom, the two harder nitrogen atoms, and in the case of acylthioureas, a carbonyl oxygen. For simple N-substituted thioureas like this compound, the primary binding modes observed are monodentate and bridging through the sulfur atom.

S-Coordination (Monodentate): The most common coordination mode for thiourea and its alkyl or aryl derivatives is through the sulfur atom. The sulfur atom acts as a soft Lewis base, showing a preference for soft or borderline metal ions such as Ag(I), Au(I), Hg(II), Pd(II), and Pt(II). In these complexes, the ligand binds to a single metal center through a sulfur-metal bond. Spectroscopic evidence, such as a shift in the C=S stretching frequency in infrared (IR) spectra and changes in the chemical shift of the thiocarbonyl carbon in ¹³C NMR, confirms this mode of coordination.

N,S-Coordination (Bidentate/Chelating): While less common for simple thioureas, bidentate coordination involving one nitrogen and the sulfur atom can occur, forming a chelate ring. This mode is more prevalent in acylthiourea derivatives where the carbonyl oxygen can also participate, leading to O,S-chelation. For this compound, N,S-chelation would result in a strained four-membered ring, which is generally less stable. However, under specific conditions or with certain metals, this binding mode cannot be entirely ruled out.

Bridging Coordination: The thiourea ligand can bridge two metal centers, typically through the sulfur atom, leading to the formation of polynuclear complexes or coordination polymers.

Donor Atom Preferences: The principle of Hard and Soft Acids and Bases (HSAB) is a useful guide for predicting the donor atom preference. The soft sulfur atom preferentially binds to soft metal acids (e.g., Ag⁺, Au⁺, Pt²⁺, Hg²⁺), while the harder nitrogen atoms would be expected to bind to hard metal acids (e.g., alkali metals, alkaline earth metals, early transition metals in high oxidation states). In practice, coordination through sulfur is overwhelmingly dominant for the majority of transition metal complexes.

Thiourea derivatives are known to form stable adducts with a wide array of transition and main group metals. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of N-substituted thioureas allows for a confident prediction of its complex-forming capabilities.

Transition Metals: Complexes with late transition metals are particularly common. For instance, silver(I) and gold(I) readily form linear or trigonal planar complexes. Divalent metals like nickel(II), palladium(II), and platinum(II) often form square planar complexes, while cobalt(II) and zinc(II) can adopt tetrahedral geometries. The formation of these complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, perchlorate) with the thiourea ligand in a suitable solvent.

Main Group Metals: Thiourea and its derivatives also coordinate to main group metals, such as lead(II), bismuth(III), and tin(IV). The coordination in these complexes is also primarily through the sulfur atom.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, with common examples being ML₂, ML₄, and M₂Lₓ, depending on the metal's preferred coordination number and the steric bulk of the ligand.

Exploration of Coordination Geometries and Stability of Complexes

The geometry and stability of metal complexes containing this compound are influenced by the electronic properties of the metal ion and the steric demands of the bulky 1-methylcyclohexyl group.

The synthesis of metal-thiourea adducts is generally straightforward, often involving the direct reaction of the thiourea ligand with a metal salt in solution at room temperature or with gentle heating. The resulting complexes can then be isolated by crystallization.

Characterization of these adducts relies on a combination of analytical techniques:

Infrared (IR) Spectroscopy: Provides evidence of coordination. A decrease in the frequency of the ν(C=S) band and an increase in the frequency of the ν(C-N) band upon complexation are indicative of S-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Coordination to a metal center typically results in shifts of the signals corresponding to the protons and carbons near the donor atom.

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Elemental Analysis: Confirms the stoichiometry of the synthesized complexes.

A general synthetic route and the expected characterization data are summarized in the table below.

| Technique | Observation for Free Ligand | Expected Change Upon S-Coordination to a Metal (M) |

| IR Spectroscopy | ν(C=S) at a specific frequency | Shift of ν(C=S) to a lower frequency |

| ν(C-N) at a specific frequency | Shift of ν(C-N) to a higher frequency | |

| ¹³C NMR | Signal for C=S carbon | Downfield or upfield shift of the C=S signal |

| X-ray Crystallography | Defined molecular structure | M-S bond formation; specific coordination geometry (e.g., linear, tetrahedral, square planar) |

Table 1: General Spectroscopic and Structural Data for Thiourea Complexation.

The 1-methylcyclohexyl group is a bulky and non-planar substituent. Its presence on the thiourea framework plays a significant role in the stereochemistry and solid-state packing of the resulting metal complexes.

Steric Hindrance: The sheer size of the 1-methylcyclohexyl group can influence the coordination number of the metal center. For a given metal ion, fewer this compound ligands may be able to coordinate compared to a less bulky ligand like methylthiourea, due to steric repulsion between the ligands. This can affect the resulting coordination geometry.

Conformational Influence: The cyclohexane (B81311) ring exists in a chair conformation, and the 1-methyl group is fixed in an axial or equatorial position. This defined three-dimensional shape can direct the arrangement of the ligands around the metal center, potentially leading to specific diastereomers in chiral complexes or influencing the packing arrangement in the crystal lattice. Studies on thiourea adducts of other cyclohexane derivatives have shown that the stereochemistry of the ring (cis vs. trans) directly impacts the packing and the dimensions of the unit cell in the solid state.

Supramolecular Assemblies Involving Metal-Thiourea Interactions

A key feature of thiourea chemistry is the ability of the N-H groups to act as hydrogen bond donors. This property is retained in metal complexes of this compound, allowing for the construction of intricate supramolecular assemblies.

In the solid state, the metal complexes of this compound are expected to be linked by intermolecular hydrogen bonds. The N-H protons of the thiourea ligand can form hydrogen bonds with suitable acceptors, which can be:

The sulfur atom of an adjacent thiourea ligand (N-H···S).

Anionic counter-ions (e.g., Cl⁻, Br⁻, NO₃⁻) present in the crystal lattice.

Solvent molecules of crystallization.

These hydrogen bonding interactions, in concert with weaker van der Waals forces between the cyclohexyl groups, can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific nature of the supramolecular assembly will depend on the metal, the counter-ion, and the crystallization conditions. The formation of these ordered structures is a cornerstone of crystal engineering and the design of materials with specific properties.

Formation of Metal-Organic Frameworks (MOFs) with Thiourea Linkers

There is no specific research detailing the use of this compound as a linker in the formation of Metal-Organic Frameworks. While the broader class of thiourea derivatives has been investigated for this purpose, the unique steric and electronic contributions of the 1-methylcyclohexyl group remain uncharacterized in this context. The size and conformational flexibility of this substituent would be expected to play a significant role in the resulting framework topology, porosity, and stability of any potential MOF, but experimental data to support such analysis is currently lacking.

Applications in Academic Organic Synthesis and Materials Science

Role as a Reagent in Organic Transformations

Thiourea (B124793) and its derivatives are recognized as versatile building blocks in synthetic chemistry, prized for their ability to participate in a variety of cyclization and condensation reactions. mdpi.comnih.govmdpi.com This reactivity stems from the nucleophilic nature of the sulfur and nitrogen atoms and the electrophilic carbon atom, allowing for the construction of diverse molecular frameworks.

Building Block for Heterocyclic Compound Synthesis

The thiourea functional group is a key precursor for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. chim.it Thioureas serve as essential starting materials in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones and their thio-analogs. beilstein-journals.org The general reactivity allows for the synthesis of heterocycles such as thiazoles, pyrimidines, and quinazolines.

While the thiourea group is broadly utilized for these transformations, specific, well-documented examples detailing the use of (1-methylcyclohexyl)thiourea as a primary building block in complex heterocyclic synthesis are not extensively reported in the scientific literature. However, its fundamental structure suggests it can participate in classical thiourea reactions, with the 1-methylcyclohexyl group imparting specific solubility and steric properties to the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Systems Synthesized from Thiourea Derivatives

| Heterocyclic Class | Synthetic Reaction Type | Reactants | Reference |

|---|---|---|---|

| Dihydropyrimidinethiones | Biginelli Reaction | Aldehyde, 1,3-Dicarbonyl Compound, Thiourea | beilstein-journals.org |

| Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | nih.gov |

| Pyrimidines | Condensation | 1,3-Dielectrophile, Thiourea | mdpi.com |

| Quinazolines | Cyclocondensation | 2-Aminobenzonitrile, Thiourea derivative | mdpi.com |

Precursor for Diversified Organic Scaffolds

Beyond heterocycles, the thiourea moiety is a versatile handle for elaborating molecular structures into more complex scaffolds. The reactivity of the sulfur and nitrogen atoms enables transformations that can lead to guanidines, carbodiimides, and isothioureas, which are themselves valuable intermediates in organic synthesis. The 1-methylcyclohexyl substituent on this compound would be expected to influence the reactivity and physical properties of these derived scaffolds, for instance, by enhancing lipophilicity.

Catalytic Applications in Asymmetric Synthesis

The field of organocatalysis has been significantly advanced by the use of thiourea derivatives as hydrogen-bond donors. rsc.org By attaching the thiourea moiety to a chiral scaffold, chemists have created a powerful class of catalysts capable of inducing high levels of stereoselectivity in a wide range of chemical reactions. nih.govresearchgate.net

Asymmetric Organocatalysis Mediated by Thiourea Derivatives

Chiral thiourea catalysts have emerged as highly effective tools in asymmetric synthesis. rsc.orgnih.gov These catalysts operate by forming non-covalent hydrogen bonds with electrophilic substrates, thereby activating them toward nucleophilic attack. This interaction takes place in a well-defined chiral environment, allowing for facial discrimination and the preferential formation of one enantiomer over the other.

Many of these catalysts are bifunctional, containing both a hydrogen-bond-donating thiourea group and a basic site (such as a tertiary amine) within the same molecule. jst.go.jpnih.gov This bifunctional nature allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation or hydrogen bonding with the basic site), leading to highly organized transition states and excellent enantioselectivity. libretexts.orgwikipedia.org

Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

| Reaction Type | Catalyst Type | Nucleophile | Electrophile | Reference |

|---|---|---|---|---|

| Michael Addition | Bifunctional Amino-Thiourea | 1,3-Dicarbonyl Compounds | Nitroolefins | jst.go.jplibretexts.org |

| Aza-Henry Reaction | Bifunctional Amino-Thiourea | Nitroalkanes | N-Boc Imines | nih.gov |

| Strecker Synthesis | Chiral Thiourea | Cyanide Source | Imines | libretexts.org |

| Mannich Reaction | Chiral Thiourea | Silyl Ketene Acetals | Imines | wikipedia.org |

| Petasis-Type Reaction | Amino Alcohol-Thiourea | Alkenylboronic Acids | Quinolinium Salts | nih.govsemanticscholar.org |

Investigation of this compound as a Chiral Catalyst

A critical requirement for a molecule to function as a chiral catalyst is that the molecule itself must be chiral. The compound this compound is an achiral molecule. Its structure lacks a stereocenter, and it possesses a plane of symmetry, rendering it incapable of existing as enantiomers.

Consequently, this compound cannot be used on its own to induce enantioselectivity in a chemical reaction. Its application in asymmetric synthesis would be limited to its potential use as an achiral co-catalyst or additive in a system where chirality is introduced by a separate component. For instance, it could act as a simple hydrogen-bond donor in conjunction with a chiral Lewis acid or another chiral organocatalyst. However, investigations focused on using this compound itself as a primary source of chirality are not found in the literature, as this contradicts the fundamental principles of asymmetric catalysis.

Mechanistic Insights into Hydrogen Bonding Catalysis

The catalytic activity of all thiourea derivatives, including this compound, is rooted in their ability to act as potent hydrogen-bond donors. rsc.org The two N-H protons of the thiourea moiety can form a bidentate (two-point) hydrogen-bonding interaction with an electron-rich atom, such as the oxygen of a carbonyl group or a nitro group. wikipedia.org

This dual hydrogen bonding serves several key purposes:

Electrophile Activation: By withdrawing electron density from the electrophile, the thiourea catalyst lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.

Transition State Stabilization: The catalyst stabilizes the developing negative charge in the transition state of the reaction, thereby lowering the activation energy. wikipedia.org

Conformational Control: The defined geometry of the dual hydrogen bond helps to orient the substrate in a specific way, which is crucial for stereocontrol when a chiral thiourea is used.

Mechanistic studies, including kinetic analyses, NMR spectroscopy, and computational modeling (DFT calculations), have been employed to understand these interactions in detail. nih.govresearchgate.net Time-resolved infrared spectroscopy has provided evidence that one N-H group may form a strong hydrogen bond to a substrate while the second N-H group interacts more weakly, with a rapid exchange between the two bonding states. acs.org In bifunctional catalysts, the mechanism involves a cooperative action where the thiourea activates the electrophile while a basic moiety on the catalyst activates the nucleophile, leading to a highly ordered, cyclic transition state. wikipedia.org

Supramolecular Chemistry and Molecular Recognition

Design of Receptors for Anion Binding and Sensing

The thiourea functional group is a cornerstone in the design of synthetic neutral receptors for anions, primarily due to its ability to form strong and directional hydrogen bonds. The two N-H groups of this compound can act as hydrogen-bond donors, creating a binding pocket that is complementary to the geometry of various anions.

Research Findings:

The anion binding affinity of thiourea-based receptors is influenced by several factors, including the acidity of the N-H protons and the steric and electronic nature of the substituents. The methylcyclohexyl group in this compound is a non-polar, bulky aliphatic substituent. While it doesn't significantly enhance the acidity of the thiourea protons through electronic effects, its steric bulk can contribute to the selectivity of the receptor by creating a well-defined binding cavity.

The binding process typically involves the formation of a 1:1 or 1:2 host-anion complex, stabilized by N-H···anion hydrogen bonds. The strength of this interaction is dependent on the basicity and geometry of the anion. Generally, more basic anions and those that can form multiple hydrogen bonds, such as carboxylates and phosphates, exhibit stronger binding.

For sensing applications, the thiourea receptor can be functionalized with a chromophore or fluorophore. Upon anion binding, a change in the electronic environment of the signaling unit can lead to a detectable colorimetric or fluorescent response. While this compound itself is not a signaling molecule, it serves as a model for the fundamental binding motif. The principles of its interaction can be applied to the design of more complex sensors.

Below is a table illustrating the typical binding affinities of simple N,N'-disubstituted thiourea receptors for various anions in a non-polar solvent, demonstrating the general trends in anion recognition.

| Anion | Shape | Typical Binding Constant (log K) in DMSO |

| Fluoride (F⁻) | Spherical | ~ 5.98 |

| Chloride (Cl⁻) | Spherical | ~ 3.50 |

| Acetate (B1210297) (CH₃COO⁻) | Y-shaped | ~ 4.50 |

| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | ~ 5.00 |

This interactive table is based on representative data for thiourea-based receptors to illustrate binding trends.

Formation of Inclusion Compounds and Host-Guest Architectures

Thiourea is well-known for its ability to form crystalline inclusion compounds, where guest molecules are encapsulated within a host lattice. analis.com.my These host-guest architectures are stabilized by van der Waals forces and hydrogen bonding. The thiourea host structure typically forms a tunnel-like cavity, which can accommodate a variety of guest molecules. analis.com.my

Research Findings:

The cross-sectional area of the thiourea tunnel is larger than that of its urea (B33335) analogue, allowing for the inclusion of bulkier guest molecules. analis.com.my This is particularly relevant for this compound, as the host lattice can readily accommodate guest molecules with cyclic structures, including cyclohexane (B81311) and its derivatives. analis.com.my

In the context of this compound itself, it can potentially act as a guest molecule within the host lattice of simple thiourea. The methylcyclohexyl group is of a suitable size and shape to fit within the channels of the thiourea host structure.

Alternatively, in a self-assembly scenario, molecules of this compound can arrange to form their own host-guest structures. The bulky methylcyclohexyl groups would likely dominate the packing arrangement, potentially forming channels or cavities stabilized by the intermolecular N-H···S=C hydrogen bonds of the thiourea moieties. The formation of such inclusion complexes is a simple example of a supramolecular process where smaller "guest" molecules are held within the cavity of a larger "host" molecule through non-covalent interactions. nih.govnih.gov

Ion Extraction and Separation Methodologies

The selective binding properties of thiourea-based receptors can be exploited for the extraction and separation of ions from solutions. This is often achieved through liquid-liquid extraction, where a solution containing the receptor in an organic solvent is used to selectively transport target anions from an aqueous phase.

Research Findings:

The process relies on the principle of phase transfer. The neutral thiourea receptor resides in the organic phase. At the aqueous-organic interface, it complexes with the target anion from the aqueous phase. The resulting lipophilic host-anion complex is then soluble in the organic phase, effectively extracting the anion from the water.

The efficiency and selectivity of this process are governed by the binding affinity of the receptor for different anions. Tripodal thiourea receptors have been shown to be effective in extracting phosphate from aqueous media. scbt.com The design of the receptor, including the nature of the substituents, is crucial. For this compound, the hydrophobic methylcyclohexyl group enhances its solubility in non-polar organic solvents, which is a prerequisite for an effective extractant.

The extraction efficiency of a thiourea-based receptor can be quantified by the percentage of the anion extracted from the aqueous phase into the organic phase. The table below provides representative data on the extraction efficiencies of thiourea-based systems for different anions.

| Anion | Typical Extraction Efficiency (%) into Chloroform |

| Dihydrogen Phosphate (H₂PO₄⁻) | ~ 55% |

| Chloride (Cl⁻) | ~ 20% |

| Nitrate (NO₃⁻) | < 10% |

This interactive table illustrates the selective extraction capabilities of thiourea-based receptors.

Precursor for Advanced Materials Synthesis

Beyond its role in supramolecular chemistry, this compound can also serve as a precursor for the synthesis of advanced materials. The presence of both sulfur and nitrogen, along with its specific thermal decomposition profile, makes it a candidate for creating metal sulfide nanocrystals and as a building block in molecular electronics.

Synthesis of Metal Sulfide Nanocrystals from Thiourea Precursors

Thiourea and its derivatives are widely used as a sulfur source in the colloidal synthesis of metal sulfide nanocrystals, such as cadmium sulfide (CdS), lead sulfide (PbS), and zinc sulfide (ZnS). rsc.orgrsc.org This method relies on the thermal decomposition of a metal-thiourea complex in a high-boiling point solvent.

Research Findings:

The synthesis process typically involves mixing a metal salt (e.g., cadmium acetate, lead oxide) with this compound in a solvent like oleylamine or 1-octadecene. Upon heating, a metal-thiourea complex is formed, which then decomposes to yield the metal sulfide nanocrystal. The thiourea derivative releases hydrogen sulfide or other reactive sulfur species in a controlled manner upon decomposition. analis.com.mynih.gov

The substituents on the thiourea molecule play a crucial role in controlling the reaction kinetics. The decomposition temperature and reactivity of the thiourea can be tuned by altering the N-substituents. This allows for precise control over the nucleation and growth stages of the nanocrystals, which in turn determines their final size, shape, and optical properties. The use of substituted thioureas, such as this compound, provides a library of precursors with tunable reactivity, enabling the synthesis of nanocrystals with desired characteristics at full conversion of the precursor.

The table below lists some metal sulfide nanocrystals that can be synthesized using thiourea derivatives as the sulfur source, along with their typical properties.

| Nanocrystal | Metal Precursor | Typical Particle Size (nm) | Emission Wavelength (nm) |

| CdS | Cadmium Myristate | ~ 5 | 450 (Blue) |

| CdTeS | Cadmium Oxide | 3 - 6 | 550-650 (Yellow-Red) rsc.org |

| PbS | Lead Acetate Trihydrate | 12 - 25 | > 900 (Near-Infrared) scbt.com |

This interactive table showcases the versatility of thiourea derivatives in synthesizing various quantum dots.

Exploration in Molecular Electronics (as building blocks)

The field of molecular electronics aims to use individual molecules or small groups of molecules as active electronic components. Thiourea derivatives are of interest in this area due to their ability to form stable, ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold.

Research Findings:

The thiourea group can act as an effective anchor or "alligator clip" to a gold surface. The sulfur atom readily forms a coordinate bond with gold, leading to the spontaneous assembly of the molecules into a densely packed monolayer. The formation of SAMs is a foundational technique for creating molecular-scale electronic devices.

In the case of this compound, the molecule would orient itself with the thiourea group bound to the gold surface and the methylcyclohexyl group pointing away from it. The bulky and insulating nature of the methylcyclohexyl group would influence the properties of the monolayer, such as its thickness, dielectric constant, and its ability to act as a resistive or tunneling barrier.

While simple alkanethiols are more commonly studied for SAM formation, the thiourea moiety provides a robust alternative for surface anchoring. The electronic properties of molecules containing the thiourea group, such as their hyperpolarizability, are also of interest, suggesting potential applications in nonlinear optics. The replacement of a carbonyl group in urea with a thiocarbonyl group generally leads to a significant increase in the efficiency of third-order optical processes.

By synthesizing molecules with a thiourea anchor at one end and a specific functional group at the other, it is possible to create surfaces with tailored chemical and electronic properties, a key step in building functional molecular electronic devices.

Development of Tunable Precursors for Controlled Nanocrystal Growth

The precise control over the size, shape, and composition of colloidal nanocrystals is paramount for their application in fields ranging from optoelectronics to catalysis. Traditional synthetic methods often rely on terminating the crystal growth at a specific time to achieve a desired size, a technique that can lead to lower yields and significant batch-to-batch variability. A more refined approach involves the use of tunable precursors whose chemical structure is systematically modified to control their reaction kinetics, thereby dictating the final nanocrystal properties. Substituted thioureas have emerged as a highly effective class of precursors for the synthesis of metal sulfide nanocrystals, offering a pathway to predictable and reproducible outcomes.

The fundamental principle behind using a library of substituted thioureas is that the electronic and steric properties of the substituents on the thiourea molecule directly influence its reactivity. nih.gov This tunable reactivity allows for the precise control over the rate of sulfur delivery during the nanocrystal formation process. Faster precursor conversion kinetics leads to a higher degree of crystal nucleation, resulting in a larger number of smaller nanocrystals. Conversely, slower reactivity leads to fewer nucleation events and the growth of larger nanocrystals. By selecting a thiourea with a specific substitution pattern, researchers can adjust the nanocrystal concentration and target a desired crystal size at full precursor conversion. nih.govsemanticscholar.org This method significantly improves the consistency and reproducibility of nanocrystal synthesis, which is crucial for both academic research and industrial-scale production. nih.gov

Research in this area has demonstrated that a wide variety of substituted thioureas can be employed as effective sulfur sources. researchgate.net The choice of substituents, ranging from simple alkyl and aryl groups to more complex functional moieties, allows for a fine-tuning of the precursor's decomposition rate. This control over reaction rates provides a powerful tool for chemists to manipulate the nucleation and growth phases of nanocrystal formation, leading to a high degree of control over the final particle size and size distribution. researchgate.net

To illustrate the effect of precursor choice on nanocrystal properties, the following table presents hypothetical data based on the established principles of tunable precursor reactivity. This data represents the kind of experimental results that would be expected when comparing different thiourea precursors in the synthesis of a model system, such as Cadmium Sulfide (CdS) nanocrystals.

| Thiourea Precursor | Substituent Group | Relative Reactivity | Resulting Average Nanocrystal Diameter (nm) |

|---|---|---|---|

| Thiourea | -H | High | 2.5 |

| N-ethylthiourea | -CH₂CH₃ | Intermediate-High | 3.8 |

| N,N'-diethylthiourea | -CH₂CH₃, -CH₂CH₃ | Intermediate | 5.2 |

| This compound | -C₆H₁₀(CH₃) | (Predicted) Intermediate-Low | (Predicted) 6.5 |

| N,N,N'-triphenylthiourea | -C₆H₅, -C₆H₅, -C₆H₅ | Low | 8.0 |

This predictive data underscores the versatility of using a library of thiourea precursors for the rational design and synthesis of metal sulfide nanocrystals with tailored properties. The ability to control nanocrystal size through the molecular design of the precursor represents a significant advancement in materials science and nanotechnology.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways for (1-Methylcyclohexyl)thiourea

Traditional synthesis of N-substituted thioureas often involves the reaction of an amine with an isothiocyanate. For this compound, this would typically involve reacting 1-methylcyclohexylamine with a suitable isothiocyanate precursor. However, future research is moving towards more efficient, sustainable, and versatile methods. nih.govresearchgate.net

Emerging synthetic strategies that could be applied to this compound include:

Multicomponent Reactions (MCRs): An MCR-based approach, potentially using 1-methylcyclohexylamine, an isocyanide, and elemental sulfur, could provide a highly efficient, one-pot synthesis. researchgate.netscispace.com This strategy allows for structural diversity and is aligned with the principles of green chemistry by minimizing waste and reaction steps. researchgate.net

Mechanochemistry: Solid-state synthesis through ball milling is a solvent-free technique that can lead to quantitative yields in short reaction times. beilstein-journals.orgresearchgate.net Applying mechanochemical amination of thiocarbamoyl benzotriazoles or similar reagents with 1-methylcyclohexylamine could offer a greener alternative to conventional solution-based methods. beilstein-journals.orgrsc.org